molecular formula C10H9Br2NO2 B13674181 Methyl 4-amino-3-(2,2-dibromoethenyl)benzoate

Methyl 4-amino-3-(2,2-dibromoethenyl)benzoate

Cat. No.: B13674181
M. Wt: 334.99 g/mol
InChI Key: HNKRQGWSGINRPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-amino-3-(2,2-dibromovinyl)benzoate is a chemical compound with the molecular formula C10H9Br2NO2 It is a derivative of benzoic acid and contains both amino and dibromovinyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-3-(2,2-dibromovinyl)benzoate typically involves the reaction of 4-amino-3-(2,2-dibromovinyl)benzoic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The detailed synthetic route can vary depending on the specific requirements and available reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, where the benzoic acid derivative is reacted with methanol under controlled conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-(2,2-dibromovinyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce vinyl or ethyl derivatives. Substitution reactions can result in the formation of various substituted benzoates .

Scientific Research Applications

Methyl 4-amino-3-(2,2-dibromovinyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-amino-3-(2,2-dibromovinyl)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the dibromovinyl group can participate in halogen bonding. These interactions can affect the activity of enzymes and other biological molecules, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-amino-3-(2,2-dibromovinyl)benzoate is unique due to the specific positioning of its functional groups, which can lead to distinct chemical reactivity and biological activity. The presence of both amino and dibromovinyl groups allows for a wide range of chemical modifications and applications .

Properties

Molecular Formula

C10H9Br2NO2

Molecular Weight

334.99 g/mol

IUPAC Name

methyl 4-amino-3-(2,2-dibromoethenyl)benzoate

InChI

InChI=1S/C10H9Br2NO2/c1-15-10(14)6-2-3-8(13)7(4-6)5-9(11)12/h2-5H,13H2,1H3

InChI Key

HNKRQGWSGINRPA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N)C=C(Br)Br

Origin of Product

United States

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